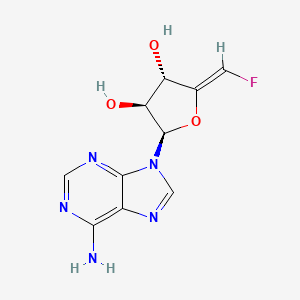
5-dehydro-2-deoxy-D-gluconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-dehydro-2-deoxy-D-gluconate is a ketoaldonate. It derives from a D-gluconate.
科学的研究の応用
Biocatalytic Synthesis
5-Dehydro-2-deoxy-D-gluconate, also known as 2-keto-3-deoxy-d-gluconate (KDG), can be efficiently produced through biocatalytic synthesis. A notable study by Matsubara et al. (2014) demonstrated a one-step biocatalytic procedure using recombinant gluconate dehydratase from Thermoproteus tenax. This method showed complete conversion of D-gluconate to stereochemically pure D-KDG with about 90% yield, emphasizing its economic and efficiency advantages in producing KDG for research in bacterial polysaccharides and cell wall components (Matsubara et al., 2014).
Dehydrogenation of Saccharides
Kulhánek et al. (2008) explored the biochemical dehydrogenation of saccharides, including the conversion of 2-deoxy-D-glucose to 2-deoxy-d-gluconate. This process involved fermentation with Pseudomonas aeruginosa, yielding significant amounts of barium 2-deoxy-d-gluconate, demonstrating an efficient pathway to synthesize 2-deoxy-d-gluconate derivatives (Kulhánek et al., 2008).
Electrochemical Oxidation Studies
The electrochemical oxidation of D-glucose, which results in intermediates like KDG, has been investigated. For instance, Beden et al. (1996) utilized in situ reflectance infrared spectroscopic techniques to study the electrooxidation process of D-glucose at platinum electrodes in an alkaline medium. Their findings contribute to the understanding of reactive intermediates in the oxidation process, relevant to studies involving KDG (Beden et al., 1996).
Mutant Strains for Efficient Production
Research by Elfari et al. (2005) on Gluconobacter oxydans demonstrated the mutant strain's capability to convert glucose almost quantitatively to 5-keto-d-gluconic acid, an important step in the production of 5-dehydro-2-deoxy-D-gluconate. This study is significant for developing efficient industrial processes for the production of such compounds (Elfari et al., 2005).
特性
製品名 |
5-dehydro-2-deoxy-D-gluconate |
|---|---|
分子式 |
C6H9O6- |
分子量 |
177.13 g/mol |
IUPAC名 |
(3R,4S)-3,4,6-trihydroxy-5-oxohexanoate |
InChI |
InChI=1S/C6H10O6/c7-2-4(9)6(12)3(8)1-5(10)11/h3,6-8,12H,1-2H2,(H,10,11)/p-1/t3-,6+/m1/s1 |
InChIキー |
UCYNJPYWOSFBAT-CVYQJGLWSA-M |
異性体SMILES |
C([C@H]([C@@H](C(=O)CO)O)O)C(=O)[O-] |
SMILES |
C(C(C(C(=O)CO)O)O)C(=O)[O-] |
正規SMILES |
C(C(C(C(=O)CO)O)O)C(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Formyl-10-isopropyl-3,7a,12-trimethyl-1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydrocyclopenta[4,5]cycloocta[1,2-f]inden-2-yl pentopyranoside](/img/structure/B1234235.png)

![(R)-2-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B1234239.png)
![2-[(4aS,8R)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]propan-2-ol](/img/structure/B1234241.png)
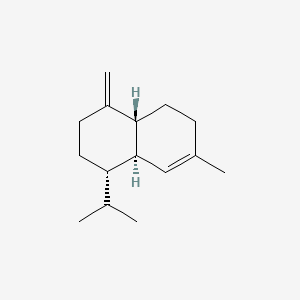
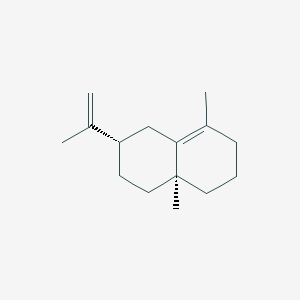


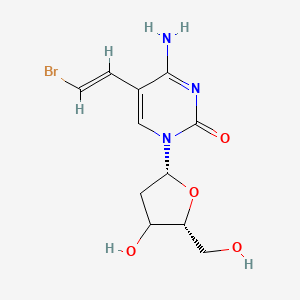

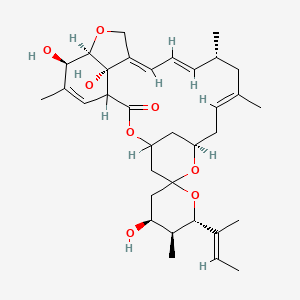
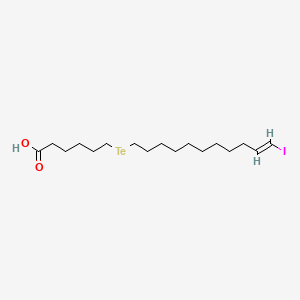
![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one](/img/structure/B1234255.png)
